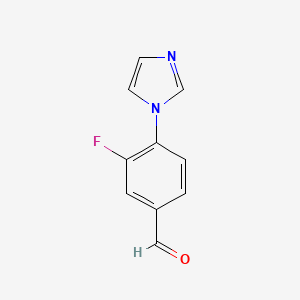![molecular formula C8H8ClN3 B3161572 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 871024-30-5](/img/structure/B3161572.png)
4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
概要
説明
“4-Chloro-5H-pyrrolo[3,2-d]pyrimidine” is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, a study reported the synthesis of a series of pyrrolo[2,3-d]pyrimidine derivatives using a microwave technique . Another study reported the synthesis of 2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile from 2-chloroacetonitrile and methyl formate .Molecular Structure Analysis
The molecular structure of “4-Chloro-5H-pyrrolo[3,2-d]pyrimidine” has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The InChI code for this compound is1S/C6H4ClN3/c7-6-5-4 (1-2-8-5)9-3-10-6/h1-3,8H . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-5H-pyrrolo[3,2-d]pyrimidine” include a molecular weight of 153.57 . It is a solid at room temperature and should be stored in a refrigerator .科学的研究の応用
Structural Analysis and Crystallography
The structural characteristics of compounds similar to 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine, such as those with pyrrolo[3,2-d]pyrimidine rings, have been extensively studied. For example, the crystal structure analysis of 2-Ethoxy-3-(4-fluorophenyl)-4-oxo-5-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile reveals significant insights into the molecular geometry, including the dihedral angles between the fused rings and the stabilization of the crystal packing via hydrogen bonds and π–π interactions (He, Peng, & Li, 2007). Such studies are crucial for understanding the compound's physical properties and potential interactions with other molecules.
Synthetic Pathways and Derivatives
The synthesis and structural elucidation of derivatives of pyrrolo[3,2-d]pyrimidine compounds are of significant interest due to their potential applications in medicinal chemistry and material science. For instance, an efficient synthesis method for 3H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives has been developed, demonstrating the versatility of this chemical structure in producing a wide range of substituted compounds (He, Yan, & Ding, 2014). These derivatives could have numerous applications, from pharmacological agents to materials with unique electronic properties.
Chemical Properties and Reactions
The chemical behavior of pyrrolo[3,2-d]pyrimidine derivatives, including those with chloro and ethyl substitutions, has been the subject of various studies. Research on these compounds often focuses on their reactivity, the formation of novel derivatives through chemical reactions, and the exploration of their potential biological activities. For example, the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines derivatives highlight the compound's foundational role in creating biologically active molecules with potential therapeutic applications (Rahmouni et al., 2016).
Material Science and Photophysical Properties
Derivatives of this compound have also been investigated for their photophysical properties, which are essential for applications in optoelectronics and materials science. Studies focusing on the synthesis, X-ray analysis, and fluorescence characteristics of novel heterocyclic systems derived from pyrimidines provide valuable insights into their utility in developing new materials with specific optical properties (Ebrahimpour et al., 2017).
作用機序
Target of Action
The primary target of 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .
Mode of Action
This compound inhibits the growth of bacteria by binding to the DNA gyrase . This binding prevents the enzyme from breaking down the bacterial DNA, thereby inhibiting DNA replication and bacterial growth .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting this enzyme, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, which inhibits their growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By preventing DNA replication, the compound effectively stops the bacteria from multiplying, which can help to control bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
特性
IUPAC Name |
4-chloro-5-ethylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-12-4-3-6-7(12)8(9)11-5-10-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNOHXNCJWNQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00832984 | |
| Record name | 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00832984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871024-30-5 | |
| Record name | 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00832984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

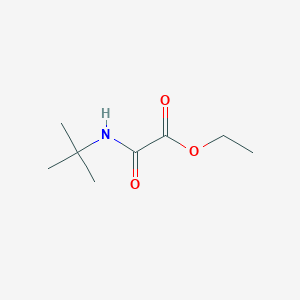
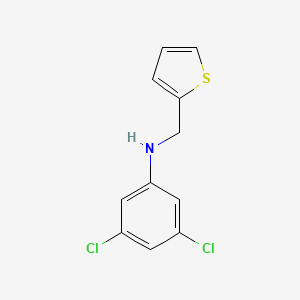
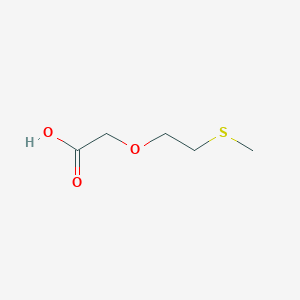
![3-Fluoro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B3161517.png)
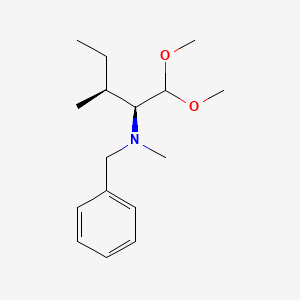
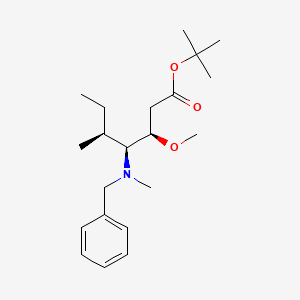
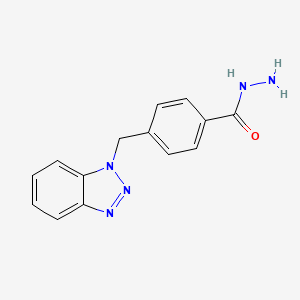

![Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3161541.png)

